molecular formula C12H13NO3 B1270752 1-(1,3-Benzodioxol-5-yl)piperidin-4-one CAS No. 267428-44-4

1-(1,3-Benzodioxol-5-yl)piperidin-4-one

Cat. No.: B1270752
CAS No.: 267428-44-4
M. Wt: 219.24 g/mol
InChI Key: YUEKZMYUVRHVQM-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)piperidin-4-one is an organic compound with the molecular formula C12H13NO3 It features a piperidinone ring substituted with a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)piperidin-4-one has several scientific research applications:

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-piperidinone
  • 1-(1,3-Benzodioxol-5-yl)-2-piperidinone
  • 1-(1,3-Benzodioxol-5-yl)-4-piperidinol

Uniqueness: 1-(1,3-Benzodioxol-5-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-3-5-13(6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKZMYUVRHVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369515
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267428-44-4
Record name 1-(1,3-benzodioxol-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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